molecular formula C6H9NO B7866041 2-Formyl-3-methylbutanenitrile CAS No. 345581-33-1

2-Formyl-3-methylbutanenitrile

Cat. No.: B7866041
CAS No.: 345581-33-1
M. Wt: 111.14 g/mol
InChI Key: WBMMJHMFZQJKNC-UHFFFAOYSA-N
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Description

2-Formyl-3-methylbutanenitrile is a chemical compound with the molecular formula C6H9NO . It has an average mass of 111.142 Da and a monoisotopic mass of 111.068413 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 174.1±23.0 °C and a predicted density of 0.933±0.06 g/cm3 .

Scientific Research Applications

  • Biosynthetic Pathways for Biofuel Production : 2-Formyl-3-methylbutanenitrile (and related compounds) have been studied for their potential in sustainable biofuel production. Researchers discovered novel biosynthetic pathways for compounds like 2-hydroxy-2-methylbutanenitrile, which can be important for the production of biofuels like methyl ethyl ketone (MEK) (Tokic et al., 2018).

  • Incorporation into Cyanogenic Glucosides : In the study of butterflies and moths, it was found that related nitriles, such as 2-methylbutanenitrile, are effectively incorporated into cyanogenic glucosides, linamarin and lotaustralin (Davis & Nahrstedt, 1987).

  • Synthesis of N-Aryl Derivatives : Research on the synthesis of N-aryl-3-formyl-2-quinolone derivatives involves compounds like 3-formylquinolin-2(1H)-ones, which are structurally similar to this compound. These compounds serve as building blocks for complex molecules with various biological activities (Valencia et al., 2022).

  • Synthesis of 3-Substituted 2-Methylene-4-nitrobutanenitriles : The development of efficient synthetic routes for producing 3-substituted 2-methylene-4-nitrobutanenitriles, closely related to this compound, has implications in organic chemistry (Jin et al., 2011).

  • Application in Fragrance Industry : Research on 2,2-Bis(prenyl)-3-oxobutyronitrile and its derivatives, which are structurally related to this compound, shows potential applications in the fragrance industry due to their unique olfactory properties (Hauser et al., 2018).

  • Combustion Studies of Methylbutanol : Studies on the combustion of 2-methylbutanol, a compound related to this compound, provide insights into its use as an alternative fuel or blending component for combustion engines (Park et al., 2015).

Safety and Hazards

The safety data sheet for 2-Formyl-3-methylbutanenitrile suggests that it may pose some risks. If inhaled or comes into contact with skin or eyes, it is recommended to move the person into fresh air, rinse skin or eyes with water, and consult a physician . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Properties

IUPAC Name

2-formyl-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMMJHMFZQJKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956066
Record name 2-Formyl-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345581-33-1
Record name 2-Formyl-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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